molecular formula C12H11NO B3057083 8-(Allyloxy)quinoline CAS No. 7652-26-8

8-(Allyloxy)quinoline

Cat. No.: B3057083
CAS No.: 7652-26-8
M. Wt: 185.22 g/mol
InChI Key: IMKZWAWNHDVJLP-UHFFFAOYSA-N
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Description

8-(Allyloxy)quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Scientific Research Applications

8-(Allyloxy)quinoline has several scientific research applications, including:

    Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.

Biochemical Analysis

Biochemical Properties

8-(Allyloxy)quinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to bind with metalloproteins, influencing their activity. For instance, it can chelate metal ions, which is crucial in modulating the activity of metalloenzymes. This interaction can either inhibit or activate the enzyme, depending on the specific context and the metal ion involved . Additionally, this compound has been shown to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound has been reported to alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by interfering with metabolic enzymes, leading to changes in the metabolic flux and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions present in the enzyme’s active site . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression. These interactions can lead to changes in cellular processes such as replication, transcription, and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Allyloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group at the 8th position of the quinoline ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-(Allyloxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines or thiols can react with the allyloxy group in the presence of a base.

Major Products:

  • Oxidation of the allyloxy group can yield 8-(formyloxy)quinoline or 8-(carboxyloxy)quinoline.
  • Reduction of the quinoline ring can produce 1,2-dihydro-8-(allyloxy)quinoline.
  • Substitution reactions can lead to various 8-substituted quinoline derivatives.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Lacks the allyloxy group but shares the quinoline core structure.

    8-Methoxyquinoline: Contains a methoxy group instead of an allyloxy group at the 8th position.

    8-Aminoquinoline: Features an amino group at the 8th position, offering different chemical reactivity and biological activity.

Uniqueness: 8-(Allyloxy)quinoline is unique due to the presence of the allyloxy group, which imparts distinct chemical properties and potential applications. The allyloxy group can participate in additional chemical reactions, making it a versatile intermediate for synthesizing various functionalized quinoline derivatives.

Properties

IUPAC Name

8-prop-2-enoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h2-8H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKZWAWNHDVJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332729
Record name 8-allyloxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7652-26-8
Record name 8-allyloxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% oil dispersion, 3.0 g, 75 mmol) in DMF (100 mL) at 0° C. under argon, was added a solution of 8-hydroxyquinoline (9.2 g, 64 mmol) in DMF (20 mL) dropwise. The mixture was allowed to stir for 0.5 h, then allyl bromide (6.6 mL, 77 mmol) was added dropwise. The mixture was stirred at room temperature for 20 h, then was poured into ice/water (400 mL) and extracted with ether (3×300 mL). Combined organic extracts were washed with water (500 mL) and evaporated in vacuo. The crude residue was purified by silica gel chromatography (ethyl acetate in hexane 25%-75% gradient) to give 8-allyloxyquinoline (8.5 g, 72%) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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